molecular formula C21H21ClN2O3S B2864502 8-{[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline CAS No. 1903228-64-7

8-{[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline

Cat. No.: B2864502
CAS No.: 1903228-64-7
M. Wt: 416.92
InChI Key: WWKSQTSMRHXCJH-UHFFFAOYSA-N
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Description

8-{[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 4-chlorobutyronitrile and ammonia.

    Sulfonylation: The piperidine intermediate is then reacted with 3-chloro-4-methylbenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.

    Quinoline Coupling: The final step involves coupling the sulfonylated piperidine with a quinoline derivative using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-{[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-{[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 8-{[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A simpler quinoline derivative with hydroxyl functionality.

    4-Chloroquinoline: A quinoline derivative with a chloro substituent at the 4-position.

    Piperidine Derivatives: Various piperidine-based compounds with different substituents.

Uniqueness

8-{[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline is unique due to its combination of a quinoline core with a sulfonylated piperidine moiety. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

8-[1-(3-chloro-4-methylphenyl)sulfonylpiperidin-4-yl]oxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S/c1-15-7-8-18(14-19(15)22)28(25,26)24-12-9-17(10-13-24)27-20-6-2-4-16-5-3-11-23-21(16)20/h2-8,11,14,17H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKSQTSMRHXCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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